molecular formula C8H7BrO2 B1280885 4-Bromo-3-methoxybenzaldehyde CAS No. 43192-34-3

4-Bromo-3-methoxybenzaldehyde

Cat. No. B1280885
CAS RN: 43192-34-3
M. Wt: 215.04 g/mol
InChI Key: HKLCOMKRVBQSHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, and other reactions. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene involves bromination, cyanidation, methoxylation, hydrolysis, and esterification, achieving a high purity of the final product . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol through O-alkylation and Vilsmeier-Hack reaction indicates the versatility of synthetic routes for such compounds .

Molecular Structure Analysis

Spectroscopic methods such as FT-IR, FT-Raman, NMR, and X-ray crystallography are commonly used to analyze the molecular structure of these compounds. For example, the study of 5-bromo-2-methoxybenzaldehyde using density functional theory (DFT) revealed four conformers, with the most stable being the C1 form. The optimized geometrical parameters showed good agreement with experimental X-ray data . The crystal structure of a novel binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde was confirmed through XRD, which identified the crystal structure and atomic packing .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be inferred from molecular electrostatic potential (MEP) surfaces and studies on electronic properties such as HOMO and LUMO energies. For instance, the MEP surface of 5-bromo-2-methoxybenzaldehyde reflects its chemical reactivity, and the study of its electronic properties provides insights into the charge delocalization pattern and stability . The unforeseen formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde indicates the complexity of chemical reactions involving these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be characterized by their spectroscopic data, thermodynamic functions, and solubility in different solvents. The thermodynamic functions of 5-bromo-2-methoxybenzaldehyde, such as heat capacity and Gibbs energy, were obtained for a range of temperatures, and the energetic behavior in different solvents was examined . The physicochemical studies of the binary organic complex involving 3-hydroxy-4-methoxybenzaldehyde provided information on properties like heat of fusion and refractive index .

Scientific Research Applications

Application 1: Electrophilic Aromatic Bromination

  • Summary of Application: 4-Bromo-3-methoxybenzaldehyde is used in electrophilic aromatic bromination, a common synthetic method for preparing aryl bromides. Aryl bromides are very useful intermediates in the production of drugs, pharmaceuticals, agrochemicals, pigments, photographic materials, and various functional natural products .
  • Methods of Application: The electrophilic aromatic bromination of 3-methoxybenzaldehyde afforded exclusively 2-bromo-5-methoxybenzaldehyde, while the potential isomer of 4-bromo-3-methoxybenzaldehyde was not formed at all .
  • Results or Outcomes: The yield of 2-bromo-5-methoxybenzaldehyde was 81%, indicating a high efficiency for this specific bromination process .

Application 2: Synthesis of Novel Derivatives

  • Summary of Application: 3-Bromo-4-methoxybenzaldehyde may be used in the asymmetric synthesis of a novel β-hydroxy-α-amino acid derivative, via Mukaiyama aldol reaction . It may also be used in the synthesis of 2-(3-bromo-4-methoxyphenyl)-5-fluorobenzothiazole .

Application 3: Preparation of 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene

  • Summary of Application: 4-Bromo-3-methoxybenzaldehyde can be used in the preparation of 5-[(Z)-2-(3-bromo-4-methoxyphenyl)vinyl]-1,2-3-trimethoxybenzene .

Application 4: Synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

  • Summary of Application: 4-Bromo-3-methoxybenzaldehyde can be used as a starting reagent for the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one .

Application 5: Total Synthesis of Engelhardione

  • Summary of Application: 4-Bromo-3-methoxybenzaldehyde can be used in the total synthesis of engelhardione .

Application 6: Synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one

  • Summary of Application: 4-Bromo-3-methoxybenzaldehyde can be used as a starting reagent for the synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one .

Safety And Hazards

4-Bromo-3-methoxybenzaldehyde is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Future Directions

4-Bromo-3-methoxybenzaldehyde is currently used for research purposes only . Its potential for drug development due to its biological activities, such as antioxidant, anticancer, anti-diabetic, and anti-inflammatory activity, is being explored .

properties

IUPAC Name

4-bromo-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-11-8-4-6(5-10)2-3-7(8)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLCOMKRVBQSHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20479673
Record name 4-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methoxybenzaldehyde

CAS RN

43192-34-3
Record name 4-Bromo-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43192-34-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20479673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-3-methoxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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